N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a benzamide core, along with a pyrimidine ring substituted with a piperidine moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and piperidine under basic conditions.
Amination Reaction: The resulting pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzamide to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and molecular interactions.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.
Nilotinib: A selective BCR-ABL tyrosine kinase inhibitor used in chronic myeloid leukemia.
Uniqueness
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate by improving bioavailability and reducing degradation.
Properties
Molecular Formula |
C24H24F3N5O |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-15-21(31-23(28-16)32-13-5-2-6-14-32)29-17-9-11-18(12-10-17)30-22(33)19-7-3-4-8-20(19)24(25,26)27/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,30,33)(H,28,29,31) |
InChI Key |
LGTSJVYVKHEJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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